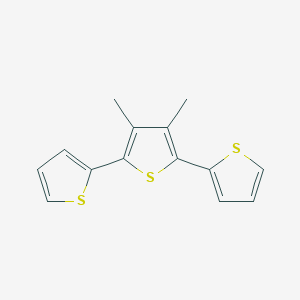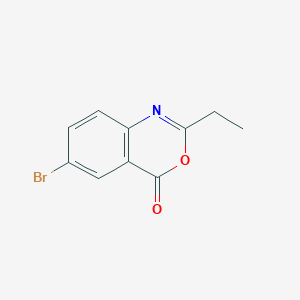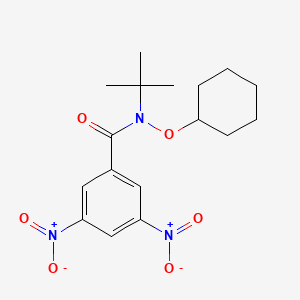
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide: is a synthetic organic compound characterized by the presence of a tert-butyl group, a cyclohexyloxy group, and two nitro groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Introduction of Cyclohexyloxy Group: The cyclohexyloxy group is introduced through a nucleophilic substitution reaction, where a cyclohexanol derivative reacts with the nitrated benzamide.
Formation of tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of nitro and tert-butyl groups on biological systems. It can also serve as a model compound for investigating the metabolism and toxicity of nitroaromatic compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the tert-butyl and cyclohexyloxy groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
N-tert-Butyl-N-(cyclohexyloxy)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dichlorobenzamide: A derivative with chlorine atoms instead of nitro groups.
N-tert-Butyl-N-(cyclohexyloxy)-3,5-dimethylbenzamide: A derivative with methyl groups instead of nitro groups.
Uniqueness: N-tert-Butyl-N-(cyclohexyloxy)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a cyclohexyloxy group, which confer distinct chemical and physical properties. These functional groups make it a versatile compound for various applications, distinguishing it from its analogs.
Propiedades
Número CAS |
65991-04-0 |
|---|---|
Fórmula molecular |
C17H23N3O6 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-tert-butyl-N-cyclohexyloxy-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)18(26-15-7-5-4-6-8-15)16(21)12-9-13(19(22)23)11-14(10-12)20(24)25/h9-11,15H,4-8H2,1-3H3 |
Clave InChI |
AXAXCBVXLOQCIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


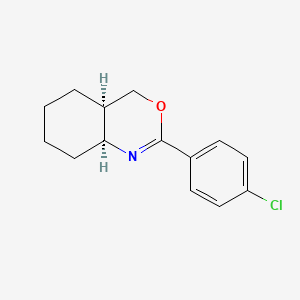
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
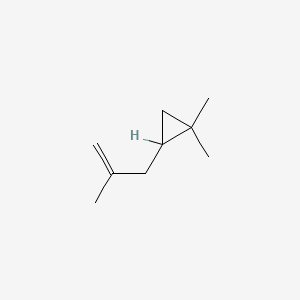


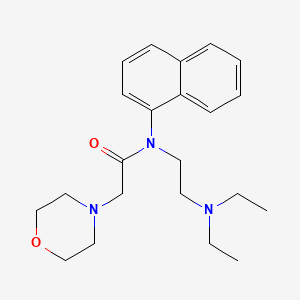
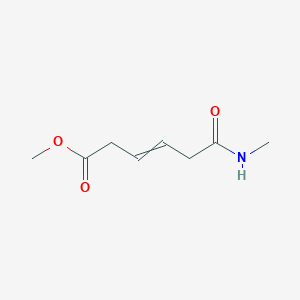
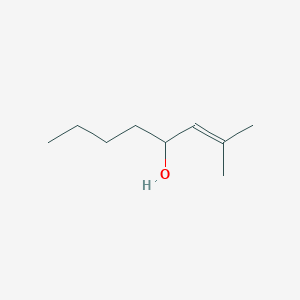
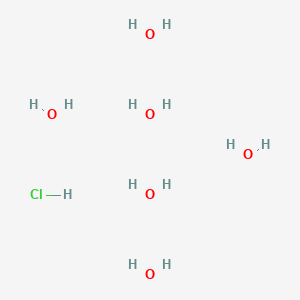
![Ethyl 2-[(2-ethoxy-2-oxoethoxy)imino]-3-oxobutanoate](/img/structure/B14473181.png)

